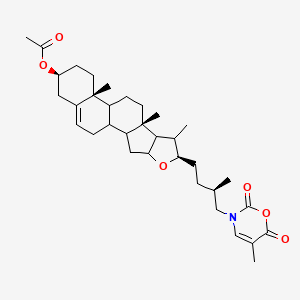
Anti-inflammatory agent 23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 23 is a compound known for its potent anti-inflammatory properties. It inhibits lipopolysaccharide-activated nitric oxide production with an IC50 value of 0.449 μM and exhibits good affinity for the p65 protein . This compound is part of a broader class of anti-inflammatory agents that are being explored for their potential to treat various inflammatory conditions.
Preparation Methods
The synthesis of anti-inflammatory agent 23 involves several steps. One common synthetic route includes the reaction of specific aromatic amines with chalcones in the presence of trifluoroacetic acid as a solvent. This method results in the formation of intermediate compounds, which upon oxidative cyclization, yield the desired anti-inflammatory agent . Industrial production methods often involve optimizing these reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Anti-inflammatory agent 23 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are commonly used.
Substitution: This reaction can occur under various conditions, often involving halogenated reagents.
Common reagents used in these reactions include trifluoroacetic acid, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anti-inflammatory agent 23 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of anti-inflammatory agents.
Biology: Researchers use it to investigate the biological pathways involved in inflammation.
Medicine: It is being explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: The compound is used in the development of new anti-inflammatory drugs and formulations
Mechanism of Action
The mechanism of action of anti-inflammatory agent 23 involves the inhibition of the p65 protein, which is a subunit of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) complex. By inhibiting this protein, the compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation . This action helps to alleviate the symptoms of inflammatory diseases.
Comparison with Similar Compounds
Anti-inflammatory agent 23 is unique in its high affinity for the p65 protein and its potent inhibition of nitric oxide production. Similar compounds include:
Aspirin: A well-known anti-inflammatory agent that inhibits cyclooxygenase enzymes.
Ibuprofen: Another common anti-inflammatory drug that also targets cyclooxygenase enzymes.
Diclofenac: A nonsteroidal anti-inflammatory drug with a similar mechanism of action to ibuprofen
In comparison, this compound offers a more targeted approach by specifically inhibiting the p65 protein, which may result in fewer side effects and greater efficacy in certain conditions.
Properties
Molecular Formula |
C34H49NO6 |
|---|---|
Molecular Weight |
567.8 g/mol |
IUPAC Name |
[(6R,7S,9S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-(5-methyl-2,6-dioxo-1,3-oxazin-3-yl)butyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl] acetate |
InChI |
InChI=1S/C34H49NO6/c1-19(17-35-18-20(2)31(37)41-32(35)38)7-10-28-21(3)30-29(40-28)16-27-25-9-8-23-15-24(39-22(4)36)11-13-33(23,5)26(25)12-14-34(27,30)6/h8,18-19,21,24-30H,7,9-17H2,1-6H3/t19-,21-,24+,25?,26?,27?,28-,29?,30?,33+,34+/m1/s1 |
InChI Key |
WBWSCPJMCGFMBT-LMZHLZBZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC2C1[C@]3(CCC4C(C3C2)CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)CC[C@@H](C)CN6C=C(C(=O)OC6=O)C |
Canonical SMILES |
CC1C(OC2C1C3(CCC4C(C3C2)CC=C5C4(CCC(C5)OC(=O)C)C)C)CCC(C)CN6C=C(C(=O)OC6=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















